(3-(Methoxymethoxy)phenyl)boronic acid
Overview
Description
(3-(Methoxymethoxy)phenyl)boronic acid, also known as MMPB, is an organic compound with the molecular formula C7H10BO2. It is a colorless solid that is insoluble in water and soluble in organic solvents. MMPB is primarily used in organic synthesis as a reagent for the synthesis of various organic compounds, such as aldehydes, ketones, and alkenes. It is also used in the synthesis of polymers, dyes, and pharmaceuticals. In addition, MMPB is used in the synthesis of bioactive compounds, including those used in the treatment of cancer and other diseases.
Scientific Research Applications
Chemical Synthesis and Reactions
Boronic acids, including derivatives like (3-(Methoxymethoxy)phenyl)boronic acid, play a crucial role in organic synthesis, particularly in the formation of complex molecules. Nishihara, Nara, and Osakada (2002) explored the formation of tetraarylpentaborates from the reaction of arylboronic acids with an aryloxorhodium complex, showcasing the potential of boronic acids in synthesizing cationic rhodium complexes with new structures and properties (Nishihara, Nara, & Osakada, 2002). Arnold et al. (2008) discussed the synthesis and application of novel bifunctional boronic acid catalysts for direct amide formation, demonstrating the versatility of boronic acids in facilitating environmentally friendly chemical reactions (Arnold et al., 2008).
Photophysical and Photophysical Properties
The photophysical properties of aryl boronic acid derivatives, including solvatochromism and quantum yield, have been explored by Muddapur et al. (2016), who studied these aspects in various solvents. Their research provides insights into the electronic transitions and molecular interactions of these compounds, highlighting their potential in photophysical applications (Muddapur et al., 2016).
Sensing and Molecular Recognition
Boronic acids are known for their ability to form reversible covalent bonds with diols, enabling their use in sensing applications. Dowlut and Hall (2006) demonstrated that ortho-hydroxyalkyl arylboronic acids can complex model glycopyranosides under physiologically relevant conditions, suggesting their utility in designing sensors for cell-surface glycoconjugates (Dowlut & Hall, 2006).
Boronic Acid Catalysis
Hall (2019) provided an overview of boronic acid catalysis, highlighting its significance in activating hydroxy groups for direct transformation into useful products under mild conditions. This catalytic property opens up new avenues for boronic acids in various organic reactions, offering a sustainable and efficient approach to chemical synthesis (Hall, 2019).
Pharmaceutical Applications
Boronic acids have found applications in pharmaceuticals, both as active pharmaceutical ingredients and as intermediates in drug synthesis. Yang, Gao, and Wang (2003) reviewed the use of boronic acid compounds in enzyme inhibitors, boron neutron capture agents for cancer therapy, and as antibody mimics for saccharide recognition, underscoring the diverse potential of boronic acids in medicinal chemistry (Yang, Gao, & Wang, 2003).
properties
IUPAC Name |
[3-(methoxymethoxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4/c1-12-6-13-8-4-2-3-7(5-8)9(10)11/h2-5,10-11H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPXDSYOTCGWBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCOC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626848 | |
Record name | [3-(Methoxymethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Methoxymethoxy)phenyl)boronic acid | |
CAS RN |
216443-40-2 | |
Record name | [3-(Methoxymethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.